3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole
Overview
Description
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at position 3 and a 2,4-difluorophenyl group at position 1. The presence of fluorine atoms in the phenyl ring often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole typically involves the reaction of 2,4-difluorophenylhydrazine with an appropriate chloromethylating agent. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. Flow microreactors can be employed to facilitate the chloromethylation reaction, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or acetonitrile (CH3CN).
Oxidation: Reagents like KMnO4 in aqueous or acidic conditions.
Reduction: Reagents like LiAlH4 in dry ether or THF.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the 2,4-difluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the chloromethyl group can facilitate covalent bonding with nucleophilic residues in proteins. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazole ring.
2,4-difluorophenylhydrazine: A precursor in the synthesis of the target compound, containing the same difluorophenyl group but lacking the pyrazole ring.
Uniqueness
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole is unique due to the combination of the pyrazole ring, chloromethyl group, and 2,4-difluorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-1-(2,4-difluorophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2/c11-6-8-3-4-15(14-8)10-2-1-7(12)5-9(10)13/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZXWYJYSFWQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=CC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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